

(R)-5-Oxotetrahydrofuran-2-carboxylic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Cat. No.: B104505

[Get Quote](#)

An In-Depth Technical Guide to **(R)-5-Oxotetrahydrofuran-2-carboxylic Acid**: Properties, Synthesis, and Applications in Drug Development

Executive Summary

(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereodefined structure makes it an invaluable intermediate for the asymmetric synthesis of a wide array of bioactive molecules, including antiviral and antibacterial agents. The precise spatial arrangement of its functional groups is critical for ensuring the stereochemical purity of final drug products, which directly impacts their efficacy and safety. This guide provides a comprehensive technical overview of its physicochemical properties, details validated synthetic and resolution methodologies, and explores its significant applications, offering researchers and drug development professionals a practical resource for leveraging this key chiral intermediate.

Introduction: The Significance of a Chiral Lactone

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. **(R)-5-Oxotetrahydrofuran-2-carboxylic acid**, a derivative of γ -butyrolactone, serves as a

quintessential example of a chiral synthon whose stereocenter is preserved and transferred during the construction of complex molecular architectures.

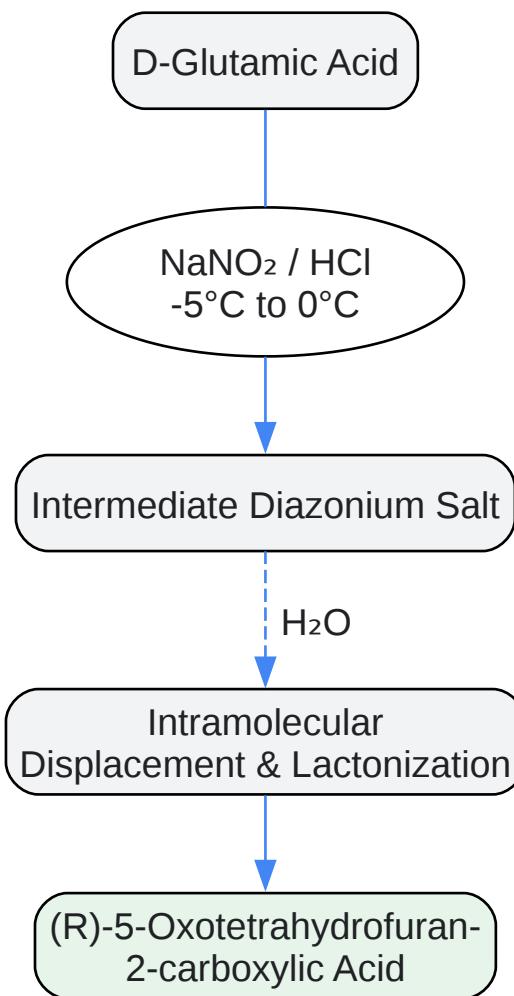
This molecule is structurally related to 2-hydroxyglutaric acid through intramolecular lactonization[1]. Its utility stems from the presence of two key functional groups: a lactone and a carboxylic acid. The lactone ring provides a conformationally restricted scaffold, while the carboxylic acid offers a versatile handle for chemical modification, such as amide bond formation or reduction. Its application as a key intermediate in the synthesis of β -lactamase inhibitors and antiviral drugs underscores its importance in developing treatments for infectious diseases[2][3].

Physicochemical Properties

The fundamental properties of **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** and its corresponding enantiomer and racemic mixture are summarized below. Accurate characterization is the first step in any successful synthetic campaign.

Property	(R)-(-)-Enantiomer	(S)-(+)-Enantiomer	Racemic Mixture
Molecular Formula	$C_5H_6O_4$ [2][4]	$C_5H_6O_4$ [5]	$C_5H_6O_4$ [1]
Molecular Weight	130.10 g/mol [2]	130.10 g/mol [5]	130.10 g/mol [1]
IUPAC Name	(2R)-5-oxooxolane-2-carboxylic acid	(2S)-5-oxooxolane-2-carboxylic acid	5-oxooxolane-2-carboxylic acid[1]
Synonyms	(R)- γ -Carboxy- γ -butyrolactone	(S)- γ -Carboxy- γ -butyrolactone	γ -Carboxy- γ -butyrolactone
CAS Number	53558-93-3[2][4]	21461-84-7	4344-84-7[1]
Appearance	White to light yellow crystalline powder	White to light yellow to beige crystalline powder[5][6]	Solid
Melting Point	71-73 °C[4]	71-73 °C[6]	N/A

Synthesis and Chiral Purity: A Methodological Overview


Obtaining enantiomerically pure **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** can be achieved through two primary strategies: direct asymmetric synthesis from a chiral precursor or resolution of a racemic mixture. The choice of method depends on factors such as cost, scale, and the availability of starting materials.

Asymmetric Synthesis from a Chiral Pool Precursor

A robust and widely used method for synthesizing the (S)-enantiomer involves the diazotization of L-glutamic acid, a readily available and inexpensive chiral amino acid.^[7] The same principle applies to the synthesis of the target (R)-enantiomer by starting with D-glutamic acid.

Causality of Experimental Choices:

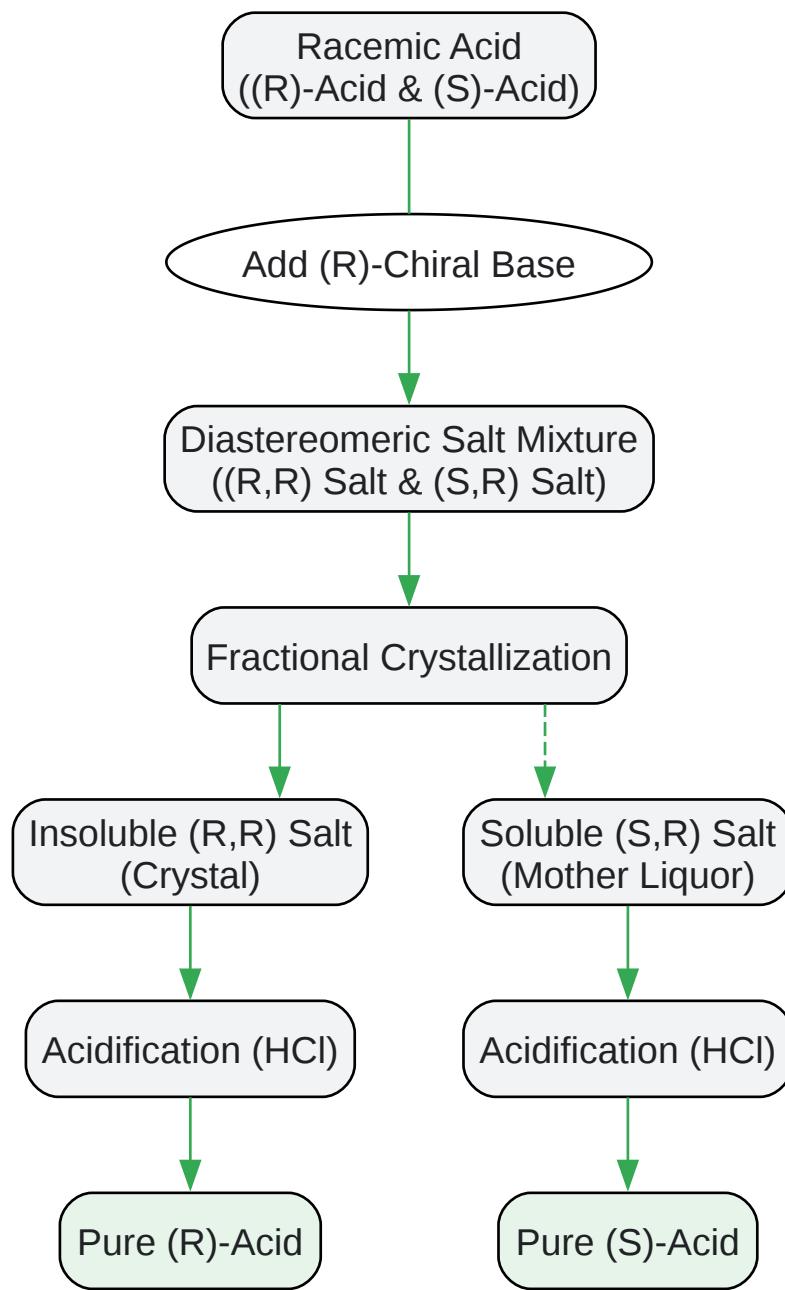
- Starting Material: D-Glutamic acid provides the necessary (R)-stereocenter at the C2 position, which is retained throughout the reaction.
- Reagents (NaNO₂, HCl): The combination of sodium nitrite and a strong acid (like HCl) at low temperature generates nitrous acid in situ. This reacts with the primary amine of the amino acid to form a diazonium salt, an excellent leaving group (N₂ gas).
- Mechanism: The unstable diazonium salt is immediately displaced by a water molecule, forming a secondary alcohol. This 2-hydroxyglutaric acid intermediate then undergoes a rapid, acid-catalyzed intramolecular esterification (lactonization) to form the thermodynamically stable five-membered γ-lactone ring.
- Temperature Control (-5°C to 0°C): This is critical to prevent the decomposition of the diazonium salt and minimize side reactions, ensuring a high yield of the desired product.

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis workflow from D-Glutamic Acid.

Experimental Protocol: Synthesis of **(R)-5-Oxotetrahydrofuran-2-carboxylic Acid**

- Preparation: In a three-necked flask equipped with a mechanical stirrer and an addition funnel, suspend D-glutamic acid (1 equivalent) in water. Cool the suspension to -5 °C using an ice-salt bath.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.5 equivalents) dropwise to the suspension, maintaining the internal temperature below 0 °C with vigorous stirring. Concurrently, add a dilute solution of hydrochloric acid to maintain an acidic pH.


- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours. The evolution of N_2 gas should be observed.
- Workup: Concentrate the reaction mixture under reduced pressure to obtain a crude oily residue.
- Extraction: Dissolve the residue in ethyl acetate and wash with brine. The organic layers are combined, dried over anhydrous magnesium sulfate, and filtered.
- Isolation: Evaporate the solvent in vacuo to yield **(R)-5-Oxotetrahydrofuran-2-carboxylic acid**, typically as a solid or viscous syrup.^[7]

Chiral Resolution of Racemic Acid

When a synthetic route yields a racemic mixture of 5-Oxotetrahydrofuran-2-carboxylic acid, the enantiomers must be separated. The most common and industrially scalable method is resolution via the formation of diastereomeric salts.^{[8][9]}

Causality of Experimental Choices:

- Resolving Agent: An enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine, is used. This base reacts with the racemic carboxylic acid to form a pair of diastereomeric salts: ((R)-acid, (R)-base) and ((S)-acid, (R)-base).
- Separation Principle: Diastereomers are not mirror images and thus have different physical properties, including solubility in a given solvent system.^[9] By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other dissolved.
- Regeneration: After separating the crystallized salt by filtration, it is treated with a strong acid (e.g., HCl). This protonates the carboxylate and the chiral amine, breaking the salt and allowing for the isolation of the enantiomerically pure carboxylic acid and the recovery of the resolving agent.

[Click to download full resolution via product page](#)

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: General Chiral Resolution

- Salt Formation: Dissolve the racemic 5-Oxotetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., ethanol or acetone). Add a solution of the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine, ~0.5 equivalents) to the mixture.

- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- Separation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, is set aside.
- Purity Check: The optical purity of the crystallized salt can be assessed at this stage. Recrystallization may be necessary to achieve high diastereomeric excess.
- Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with aqueous HCl to a pH of ~1.
- Extraction: Extract the liberated enantiomerically pure acid into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Applications in Pharmaceutical Research and Development

The enantiopure forms of 5-Oxotetrahydrofuran-2-carboxylic acid are crucial starting materials for drugs where stereochemistry dictates biological function.

- Antiviral Agents: The (R)-enantiomer is a documented intermediate in the synthesis of antiviral medications.^[3] For example, it is a building block for Baloxavir Marboxil, an influenza therapeutic. The specific 3D orientation provided by the chiral center is essential for the drug to bind effectively to its viral protein target, inhibiting viral replication.
- Antibacterial Agents: This chiral lactone is instrumental in the synthesis of β -lactam antibiotics and their inhibitors.^{[2][3]} It serves as a key fragment in the construction of carbapenems like Faropenem. The stereochemistry is vital for the antibiotic's ability to mimic the natural substrate of bacterial cell wall transpeptidases, leading to their irreversible inhibition and subsequent bacterial cell death.
- Chiral Derivatizing and Resolving Agents: The (S)-(+)-enantiomer can be used as a chiral derivatizing agent, particularly for alcohols.^[6] By reacting it with a racemic alcohol, a mixture of diastereomeric esters is formed. These diastereomers can be distinguished and quantified

using techniques like NMR spectroscopy or HPLC, allowing for the determination of the enantiomeric purity of the original alcohol.

Conclusion

(R)-5-Oxotetrahydrofuran-2-carboxylic acid is more than a simple chemical reagent; it is an enabling tool for the precise construction of life-saving medicines. Its value lies in its stereochemical integrity, which translates directly to the selectivity and safety of the final pharmaceutical product. A thorough understanding of its properties, along with robust protocols for its synthesis and resolution, is essential for researchers and scientists in the field of drug discovery and development. As the demand for complex, stereochemically pure drugs continues to grow, the importance of foundational chiral building blocks like this will only increase.

References

- 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - the NIST WebBook. Source: National Institute of Standards and Technology. [\[Link\]](#)
- (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid - MySkinRecipes. Source: MySkinRecipes. [\[Link\]](#)
- 5-Oxo-2-tetrahydrofuran carboxylic acid | C5H6O4 | CID 251524 - PubChem.
- Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Source: MDPI. [\[Link\]](#)
- The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. Source: Medium. [\[Link\]](#)
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Source: Beilstein Journal of Organic Chemistry. [\[Link\]](#)
- (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7. Source: LookChem. [\[Link\]](#)
- Chiral resolution - Wikipedia. Source: Wikipedia. [\[Link\]](#)
- Resolution: Separation of Enantiomers - Chemistry LibreTexts. Source: Chemistry LibreTexts. [\[Link\]](#)
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Source: Wiley Online Library. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Oxo-2-tetrahydrofuran carboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid [myskinrecipes.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 53558-93-3 (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID [chemsigma.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(R)-5-Oxotetrahydrofuran-2-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104505#r-5-oxotetrahydrofuran-2-carboxylic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com